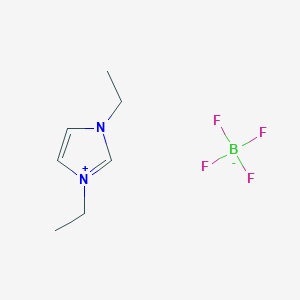

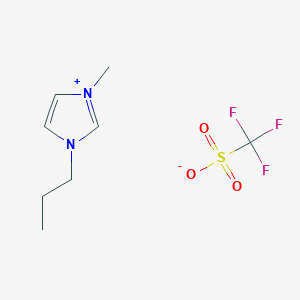

1,3-Diethylimidazolium tetrafluoroborate, 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Diethylimidazolium tetrafluoroborate is a type of ionic compound . Its chemical formula is C7H13BF4N2 . It is often used in the fabrication of lithium-ion batteries .

Molecular Structure Analysis

The molecular weight of 1,3-Diethylimidazolium tetrafluoroborate is 212.00 g/mol . Its InChIKey is RYGBWRGCNKHGDV-UHFFFAOYSA-N . For more detailed structural studies, you may refer to related research .

Chemical Reactions Analysis

Imidazolium-based ionic liquids, such as 1,3-Diethylimidazolium tetrafluoroborate, have been tested as catholytes for the CO2 electrocatalytic reduction to CO over Ag electrode .

Physical And Chemical Properties Analysis

1,3-Diethylimidazolium tetrafluoroborate has a topological polar surface area of 8.8 Ų and a complexity of 92.1 . It has 0 hydrogen bond donor count and 5 hydrogen bond acceptor count . More detailed physical and chemical properties can be found in related research .

Applications De Recherche Scientifique

Density Functional Theory Studies

The compound has been used in Density Functional Theory (DFT) studies . These studies involve the ionic liquid adsorbed on Al and Cu (111) surfaces. The results comprise both relaxed configurations and constrained ab initio molecular dynamics simulations .

Surface Interaction Studies

Research has shown that the ions of this compound have a relatively weak energetic preference to interact with each other over interacting with the surface . This property makes it useful in studying surface interactions.

Electron Transfer Studies

The compound has been used to study aspects of adsorption energies, electron transfer, and bond length variation . The electron density accumulation and bond length changes in the ion are mostly independent of what the ion interacts with .

Mobility Studies

At submonolayer coverage, the ions of this compound have a stronger interaction with Al and Cu surfaces, resulting in greater mobility on the surface .

Migration Energy Determination

When pairs of this compound move across an Al surface, the migration energy is determined mainly by how close the ion can nestle itself against the surface .

Molecular Dynamics Simulations

This compound has been used in molecular dynamics simulations to understand the behavior of ionic liquids on surfaces . Even in low-temperature dynamics simulations, the ions spend much of their time in positions very different from their energy minima .

Mécanisme D'action

Target of Action

1,3-Diethylimidazolium tetrafluoroborate is a type of ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature .

Mode of Action

The mode of action of ionic liquids like 1,3-Diethylimidazolium tetrafluoroborate is primarily through their interactions with various biological and chemical entities. They can interact with and disrupt cellular membranes, proteins, and DNA, but the exact mechanisms are still under investigation .

Action Environment

The action, efficacy, and stability of 1,3-Diethylimidazolium tetrafluoroborate can be influenced by various environmental factors. For instance, the presence of water can lead to the slow decomposition of the anion . Additionally, factors such as temperature, pH, and the presence of other ions or solvents can also impact the properties and effects of this ionic liquid .

Safety and Hazards

Propriétés

IUPAC Name |

1,3-diethylimidazol-1-ium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.BF4/c1-3-8-5-6-9(4-2)7-8;2-1(3,4)5/h5-7H,3-4H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGBWRGCNKHGDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCN1C=C[N+](=C1)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BF4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diethylimidazolium tetrafluoroborate, 98% | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)

![5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione](/img/structure/B6323045.png)